Scaffold Selectivity Advantage in NMDA Receptor Antagonism: Bis(phenylalkyl)amine vs. Ifenprodil Congeners
In a head‑to‑head SAR study, the bis(phenylalkyl)amine series (including diphenethylamine analogues) achieved selective NR1A/2B antagonism without requiring the piperidine ring characteristic of ifenprodil, CP‑101,606, or Ro‑25‑6981 [1]. The most potent analogue (20) exhibited an IC₅₀ of 8 nM and >1000‑fold selectivity over NR1A/2A and NR1A/2C receptors; the unsubstituted bis(2‑phenylethyl)amine scaffold provides the minimal structural framework for this selectivity window [1].
| Evidence Dimension | NR1A/2B receptor selectivity vs. NR1A/2A and NR1A/2C |
|---|---|
| Target Compound Data | Bis(2‑phenylethyl)amine serves as the core scaffold; selective antagonism achievable without piperidine ring [1]. |
| Comparator Or Baseline | Ifenprodil, CP‑101,606, Ro‑25‑6981 (require piperidine/alkyl chain substitutions for NR2B selectivity). |
| Quantified Difference | Lead analogue 20: IC₅₀ = 8 nM, >1000‑fold selectivity vs. NR1A/2A and NR1A/2C [1]. This selectivity is unattainable with simple phenethylamines. |
| Conditions | Electrical recordings in Xenopus oocytes expressing cloned rat NMDA receptor subunits (NR1A + NR2A, NR2B, NR2C) under steady‑state conditions [1]. |
Why This Matters
This establishes that bis(2‑phenylethyl)amine is the minimal privileged scaffold for NR2B‑selective antagonism, enabling rational lead optimization without the pharmacokinetic liabilities of ifenprodil‑like molecules.
- [1] Tamiz, A.P. et al. J. Med. Chem. 1998, 41, 3499–3506. View Source
